molecular formula C8H7N3O B3052598 1H-Benzimidazole-1-carboxamide CAS No. 42754-40-5

1H-Benzimidazole-1-carboxamide

Cat. No. B3052598
CAS RN: 42754-40-5
M. Wt: 161.16 g/mol
InChI Key: JZRIIAYLOPWOHN-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-carboxamide is a type of benzimidazole derivative . Benzimidazole derivatives are prevalent in the field of medicinal chemistry due to their isostructural pharmacophore of naturally occurring active biomolecules . They have significant importance as chemotherapeutic agents in diverse clinical conditions .


Synthesis Analysis

Benzimidazole derivatives have been synthesized in various ways. For instance, a series of 2-phenyl-benzimidazole-4-carboxamide derivatives using different saturated nitrogen-contained heterocycles as linker group have been designed, synthesized, and evaluated . Another study reported the synthesis of novel carboxamide- and carbohydrazide-benzimidazoles .


Chemical Reactions Analysis

Benzimidazole derivatives have been involved in various chemical reactions. For example, a reaction of 1H-benzimidazole-1-carbohydrazonamide with isatins has been reported . Another study discussed the reaction of 2,3-diaminobenzamide with o-nitrobenzaldehyde .

Scientific Research Applications

  • Antimicrobial Activity : 1H-benzimidazole-carboxamide derivatives have shown promising results in antimicrobial activity against various microorganisms. Göker et al. (2001) synthesized some derivatives and evaluated their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with notable effectiveness against Candida albicans (Göker et al., 2001). Similarly, Sindhe et al. (2016) reported that N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide exhibited significant antimicrobial and antioxidant activities (Sindhe et al., 2016).

  • Cancer Treatment : Benzimidazole carboxamides have been explored for their potential in cancer treatment, particularly as poly(ADP-ribose) polymerase (PARP) inhibitors. Penning et al. (2009) developed cyclic amine-containing benzimidazole carboxamide PARP inhibitors, which exhibited excellent potency against the PARP enzyme and showed promise in phase I clinical trials for cancer treatment (Penning et al., 2009).

  • Antiprotozoal Activity : Flores-Carrillo et al. (2017) synthesized 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives and evaluated their antiprotozoal activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica. The study demonstrated significant activity of these compounds against these protozoans (Flores-Carrillo et al., 2017).

  • Anticancer Activity : The potential of benzimidazole carboxamide derivatives in anticancer activity has been a subject of research. Rasal et al. (2020) synthesized a series of derivatives and evaluated them for in vitro anticancer activity, finding significant antiproliferative activity against various human cancer cell lines (Rasal et al., 2020).

  • Drug Development and SAR Analysis : Structure-activity relationship (SAR) studies of benzimidazole carboxamides have been conducted to facilitate the design and development of more potent compounds for various therapeutic applications. Sharma (2015) focused on the development of potential compounds against enteroviruses using QSAR studies (Sharma, 2015).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their specific structure and the biological target. For instance, some benzimidazole derivatives have shown antimicrobial potential .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and the necessary safety precautions. For instance, a safety data sheet for a similar compound, 1H-Benzimidazole-5-carboxamide, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

benzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRIIAYLOPWOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598092
Record name 1H-Benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-1-carboxamide

CAS RN

42754-40-5
Record name 1H-Benzimidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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